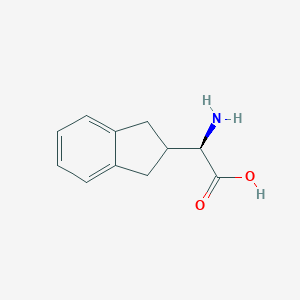

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHMDVRURNAHL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, non-canonical amino acids (ncAAs) represent a critical class of building blocks for engineering novel therapeutics with enhanced properties.[1] These compounds allow for the introduction of unique chemical functionalities and conformational constraints into peptides and small molecules, often leading to improved metabolic stability, binding affinity, and target specificity.[1][2]

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a non-proteinogenic, chiral amino acid distinguished by its rigid 2,3-dihydro-1H-indene (indane) scaffold fused to a glycine core.[2][3] This structural rigidity is highly valued in drug design as it reduces the conformational flexibility of a molecule, which can pre-organize the pharmacophore for optimal interaction with its biological target.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its application in synthesis, formulation, and broader pharmacological research. We will not only present the known properties but also detail the self-validating experimental protocols necessary for their empirical determination, underscoring the causality behind key methodological choices.

Chemical Identity and Structural Features

A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [3] |

| CAS Number | 181227-46-3 | [3][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2][4] |

| SMILES | C1C2=CC=CC=C2CC1(CC(=O)O)N | [3] |

| InChI Key | BUBBNTKAGQQNKW-UHFFFAOYSA-N |

The structure features a chiral alpha-carbon, designated with the (R) stereochemistry, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and the C2 position of an indane ring system. The indane moiety is hydrophobic and sterically demanding, which significantly influences the compound's solubility, crystal packing, and interactions with biological systems compared to canonical amino acids.

Core Physicochemical Properties

The functional behavior of a molecule in both chemical and biological systems is dictated by its physicochemical properties.

Solubility Profile

As an amino acid, the solubility of this compound is fundamentally dependent on the pH of the medium.[5] It contains both a basic amino group and an acidic carboxylic acid group, allowing it to exist in cationic, zwitterionic, and anionic forms.

-

In Acidic Solutions (low pH): The amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH), resulting in a net positive charge and enhanced solubility in aqueous acids.

-

Near Isoelectric Point (pI): The molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), where the net charge is zero. Solubility is typically at its minimum at or near the pI.

-

In Basic Solutions (high pH): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), leading to a net negative charge and enhanced solubility in aqueous bases.[5]

The presence of the non-polar indane ring reduces its overall hydrophilicity compared to small aliphatic amino acids.[6] Therefore, its solubility in non-polar organic solvents may be limited but should be empirically determined.

Table of Expected Qualitative Solubility:

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly Soluble (pH-dependent) | Zwitterionic nature, but with a large hydrophobic group. |

| 0.1 M HCl | Soluble | Formation of the cationic hydrochloride salt. |

| 0.1 M NaOH | Soluble | Formation of the anionic sodium salt. |

| Methanol | Slightly Soluble | Polar protic solvent can interact with the polar groups. |

| Dichloromethane | Insoluble | Non-polar solvent is incompatible with the ionic/polar groups. |

| DMSO | Soluble | Highly polar aprotic solvent capable of solvating a wide range of compounds.[6] |

Acid-Base Properties and pKa

The acid dissociation constants (pKa values) quantify the acidity of the ionizable groups. For this compound, two primary pKa values are expected:

-

pKa₁: Associated with the deprotonation of the carboxylic acid group (-COOH).

-

pKa₂: Associated with the deprotonation of the protonated amino group (-NH₃⁺).

Caption: Ionization states as a function of pH.

Thermal Analysis (Melting Point)

The melting point is a fundamental thermal property that serves as a crucial indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C). Impurities tend to depress the melting point and broaden the melting range.

It is important to note that while enantiomeric pairs have identical melting points, the melting point of a racemic mixture can be different (either higher or lower) depending on whether it forms a racemic compound, a conglomerate, or a solid solution.[11] An experimentally determined melting point is therefore essential for identity confirmation and quality control.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indane ring (typically ~7.0-7.5 ppm), the aliphatic protons of the five-membered ring (benzylic and other CH₂ groups), and the protons of the acetate moiety.[12][13] The α-proton signal would be of particular interest for structural confirmation.

-

¹³C NMR: The spectrum will show characteristic signals for the carboxyl carbon (~170-180 ppm), the aromatic carbons (~120-150 ppm), the chiral α-carbon, and the aliphatic carbons of the indane structure.

-

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretches of the amino group (~3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would confirm the molecular weight. The protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to 192.24.[14][15]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating steps for calibration and precise observation.

Caption: General workflow for physicochemical characterization.

Protocol for Qualitative Solubility Determination

This protocol establishes the solubility profile in a range of standard solvents.

-

Preparation: Dispense approximately 1-2 mg of the compound into separate, labeled 1 mL vials.

-

Solvent Addition: Add 100 µL of the test solvent (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Methanol, DMSO) to the first vial.

-

Mixing: Vortex the vial for 30 seconds at room temperature.

-

Observation: Visually inspect the vial against a dark background for any undissolved solid. A clear solution indicates solubility.

-

Incremental Addition: If the solid has not fully dissolved, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.

-

Classification:

-

Soluble: Dissolves completely in < 300 µL.

-

Sparingly Soluble: Dissolves completely between 300 µL and 1 mL.

-

Insoluble: Does not dissolve completely in 1 mL.

-

-

Documentation: Record the observations for each solvent tested.

Protocol for pKa Determination by Potentiometric Titration

This method provides precise pKa values by generating a titration curve.[8][16]

-

System Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of 0.01 M KCl or deionized water. The electrolyte solution helps maintain a constant ionic strength.

-

Initial Acidification: Add a small amount of standardized 0.1 M HCl to the solution to lower the pH to ~2.0, ensuring both functional groups are fully protonated.

-

Titration: Place the solution in a jacketed beaker with a magnetic stirrer. Insert the calibrated pH electrode and the tip of a calibrated burette containing standardized 0.1 M NaOH.

-

Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration until the pH reaches ~12.0 to ensure both deprotonation events are captured.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The two inflection points on the curve correspond to the equivalence points. The pKa values are determined from the pH at the half-equivalence points (the midpoints of the buffer regions).[7]

Protocol for Spectroscopic Analysis

Caption: Workflow for comprehensive spectroscopic analysis.

Summary and Conclusion

This compound is a specialized chemical entity whose value in research and development is intrinsically linked to its unique physicochemical properties. Its chiral nature, pH-dependent solubility, and distinct spectroscopic fingerprint are defining characteristics. The rigid indane scaffold imparts a hydrophobic character and conformational constraint that sets it apart from canonical amino acids. A thorough empirical determination of its properties, using the robust methodologies outlined in this guide, is paramount for any scientist aiming to leverage its structural advantages in the design and synthesis of novel, high-value molecules for pharmaceutical or biotechnological applications.

References

- An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). PLOS ONE.

- This compound. (n.d.). CymitQuimica.

- Protein pKa calcul

- 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride. (n.d.). Benchchem.

- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).

- Protein pKa calcul

- Determination of The Pka Values of An Amino Acid. (n.d.). Scribd.

- Amino Acid Titration: Concentration & pKa Determin

- Development of Methods for the Determin

- Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022, July 26). Microbe Notes.

- (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. (n.d.). Benchchem.

- 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid. (n.d.). Sigma-Aldrich.

- Peptide solubility. (2021, July 23). Bachem.

- Determination Techniques for Absolute Configur

- Amino Acid Determination: Accur

- Melting point determin

- A Brief on The NMR Spectroscopy of Proteins. (2021, April 13). Conduct Science.

- The Significance of Chirality in Drug Design and Development. (n.d.). PMC - PubMed Central.

- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. (n.d.).

- Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing.

- Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science.

- 2-amino-2-(2,3-dihydro-1h-inden-2-yl)acetic acid. (n.d.). Echemi.

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [cymitquimica.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. bachem.com [bachem.com]

- 7. scribd.com [scribd.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein pKa calculations - Wikipedia [en.wikipedia.org]

- 10. Protein pKa calculations [bionity.com]

- 11. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. conductscience.com [conductscience.com]

- 13. users.cs.duke.edu [users.cs.duke.edu]

- 14. Amino Acid Determination: Accurate Content Analysis [en.biotech-pack.com]

- 15. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 16. studylib.net [studylib.net]

A Technical Guide to the Structural Elucidation of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: A Case Study in Small Molecule Crystallography

Abstract

This whitepaper provides a comprehensive technical guide for the determination of the three-dimensional atomic structure of the novel, non-proteinogenic amino acid, (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. As of the latest literature and database searches, including the Cambridge Structural Database (CSD), a solved crystal structure for this specific enantiomer has not been publicly reported.[1][2] Therefore, this document serves as a detailed, field-proven roadmap for researchers, scientists, and drug development professionals on the methodologies and experimental protocols required to elucidate its crystal structure. We will proceed as a case study, outlining the critical steps from synthesis and purification to single-crystal X-ray diffraction, structure solution, and refinement.

Introduction: The Significance of Structural Knowledge

This compound is a chiral, non-proteinogenic amino acid.[3][4] Its structure, featuring a constrained indane scaffold, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics.[3] The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties, which in turn dictate its biological activity. For drug development, an accurate crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding intermolecular interactions with biological targets.[5]

The determination of a molecule's crystal structure provides a wealth of information, including:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.[6]

-

Absolute Configuration: Unambiguous determination of the stereochemistry at chiral centers.[6]

-

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing.[6]

-

Polymorphism: Characterization of different crystalline forms of the same compound, which can have significant implications for the physical properties of a pharmaceutical ingredient.[6]

This guide will focus on the gold-standard technique for determining the crystal structure of small molecules: single-crystal X-ray diffraction.[7][8]

Experimental Roadmap: From Synthesis to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision and expertise at each stage. The following sections detail the necessary experimental protocols.

Synthesis and Purification

The foundational step is the synthesis of high-purity this compound. While several synthetic routes to related compounds exist, a plausible approach for this specific molecule would involve a multi-step synthesis culminating in the formation of the amino acid.[9]

Table 1: Key Purification Techniques

| Purification Method | Principle | Application |

| Recrystallization | Dissolving the compound in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor. | Primary method for purifying the final product. The choice of solvent is critical and may require screening of several options. |

| Chromatography | Separation of the target compound from byproducts based on differential partitioning between a stationary and a mobile phase (e.g., silica gel column chromatography). | Used to remove impurities with similar solubility to the target compound. |

| Sublimation | For volatile solids, this method can provide highly pure crystals. | May be applicable depending on the thermal stability and vapor pressure of the compound. |

The purity of the final compound should be assessed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization: The Art and Science of Single Crystal Growth

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and a systematic screening of conditions is typically necessary.

Table 2: Common Crystallization Techniques for Small Molecules

| Technique | Description |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can promote crystal growth.[5] |

The choice of solvent is paramount. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

A single crystal is carefully selected under a microscope and mounted on a goniometer head.[5] For data collection at low temperatures (typically 100 K) to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.[5]

Data is collected using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[5] The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5]

Caption: Experimental workflow for crystal structure determination.

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[5] This involves indexing the diffraction spots to determine the crystal system and unit cell dimensions.[5]

Structure Solution and Refinement

The processed diffraction data contains the intensities of the diffracted X-rays, but the phase information is lost. The "phase problem" is the central challenge in crystallography.

-

Structure Solution: For small molecules (<1000 non-hydrogen atoms), the phase problem is typically solved using direct methods.[7] These are computational techniques that use statistical relationships between the intensities of the reflections to derive initial phase estimates.[7]

-

Structure Refinement: The initial atomic model obtained from the structure solution is refined against the experimental data using a least-squares minimization procedure.[5] This process involves adjusting atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.[5]

Caption: Data analysis workflow from raw data to final structure.

Analysis of the Crystal Structure

Once the structure is solved and refined, a wealth of information can be extracted. The final model will provide the precise 3D coordinates of each atom in the asymmetric unit. From this, one can analyze:

-

Conformation: The puckering of the indane ring and the orientation of the amino and carboxylic acid groups.

-

Intramolecular Interactions: The presence of any intramolecular hydrogen bonds.

-

Intermolecular Interactions and Crystal Packing: How the molecules are arranged in the crystal lattice. For an amino acid, this will likely involve a network of hydrogen bonds between the amino and carboxylate groups of adjacent molecules.[10]

Advanced and Complementary Techniques

While single-crystal X-ray diffraction is the definitive method, other techniques can be valuable, especially if obtaining suitable single crystals proves difficult.

-

Powder X-ray Diffraction (PXRD): This technique can be used to analyze a polycrystalline sample. In conjunction with Crystal Structure Prediction (CSP) methods, it can sometimes be used to solve crystal structures.[11]

-

Microcrystal Electron Diffraction (MicroED): A rapidly emerging technique that can determine high-resolution structures from nanocrystals, which are too small for conventional X-ray diffraction.[12]

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its properties and potential as a pharmaceutical building block. Although a solved structure is not yet publicly available, the well-established methodologies of small molecule crystallography provide a clear path to its elucidation. This guide has outlined the necessary experimental and computational steps, from synthesis and crystallization to data collection and structure refinement. The resulting structural information will be invaluable for the rational design of new therapeutic agents.

References

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

- Honda, S., et al. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society.

-

Frontiers. (2020). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Retrieved from [Link]

- Publications of the IAS Fellows. (n.d.). Non-protein amino acids in peptide design.

-

PubChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. Retrieved from [Link]

-

MDPI. (2022). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Retrieved from [Link]

-

ResearchGate. (2002). (PDF) Non-protein amino acids in peptide design. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

SciSpace. (1958). The crystal structure of acetic acid. Retrieved from [Link]

-

RSC Publishing. (2014). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (2014). Crystal structures of natural amino acid perhydrates. Retrieved from [Link]

Sources

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. This compound [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rigaku.com [rigaku.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. excillum.com [excillum.com]

- 9. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Crystal structures of natural amino acid perhydrates - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction [frontiersin.org]

The Enigmatic (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid: A Deep Dive into its Biological Significance and Therapeutic Potential

Abstract

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a conformationally restrained non-proteinogenic amino acid, stands at the forefront of contemporary medicinal chemistry. Its rigid indane scaffold offers a unique stereochemical framework, making it a compelling building block for novel therapeutics. This technical guide synthesizes the current understanding of the biological activities of this specific enantiomer, with a primary focus on its role as a potential modulator of neurotransmission. We will delve into its mechanism of action, particularly in the context of the glycine transporter 1 (GlyT1), a critical regulator of N-methyl-D-aspartate (NMDA) receptor function. This document will further provide field-proven experimental protocols for the characterization of its pharmacological profile and explore its therapeutic implications for central nervous system (CNS) disorders, such as schizophrenia.

Introduction: The Rationale for Conformationally Restricted Amino Acids in Drug Discovery

The quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability has led drug discovery scientists to explore beyond the realm of naturally occurring amino acids. Non-proteinogenic amino acids, such as this compound, offer a strategic advantage by introducing conformational constraints into peptide and small molecule drug candidates. The 2,3-dihydro-1H-indene (indane) moiety, a privileged structure in medicinal chemistry, locks the orientation of the amino and acetic acid functionalities, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity.[1]

This guide will specifically elucidate the biological landscape of the (R)-enantiomer, distinguishing its properties from its (S)-counterpart and racemic mixtures. While the broader class of indanylglycine derivatives has been explored, the nuanced yet critical differences in stereoisomer activity necessitate a focused investigation.

The Glycine Transporter 1 (GlyT1): A Prime Target for CNS Disorders

To comprehend the biological significance of this compound, a foundational understanding of its primary putative target, the glycine transporter 1 (GlyT1), is essential.

2.1. GlyT1 Function and its Role in NMDA Receptor Modulation

GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[2] In glutamatergic synapses, glycine acts as an essential co-agonist at the NMDA receptor.[3] For the NMDA receptor to be activated by glutamate, glycine must also be bound to its strychnine-insensitive binding site on the GluN1 subunit.[4]

GlyT1, predominantly expressed on astrocytes surrounding these synapses, plays a pivotal role in maintaining low extracellular glycine concentrations.[5] By doing so, it finely tunes the activation state of NMDA receptors. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[3]

2.2. The Therapeutic Hypothesis of GlyT1 Inhibition

The central hypothesis is that inhibiting GlyT1 will lead to an increase in synaptic glycine levels. This elevation in the co-agonist concentration is expected to potentiate NMDA receptor activity, thereby ameliorating the symptoms associated with NMDA receptor hypofunction.[3][4] Consequently, GlyT1 inhibitors have emerged as a promising therapeutic strategy for schizophrenia.[5][6]

Caption: Mechanism of GlyT1 inhibition to potentiate NMDA receptor activity.

Pharmacological Profile of this compound

While much of the literature on GlyT1 inhibitors focuses on sarcosine derivatives or other complex heterocyclic structures, the unique profile of conformationally restricted amino acids like the topic compound warrants specific investigation.[3][6]

3.1. Binding Affinity and Selectivity

The primary determinant of a drug candidate's potential is its affinity for the intended target and its selectivity over other related proteins. For this compound, the key parameters to be determined are its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) at GlyT1.

Table 1: Hypothetical Comparative Binding Profile

| Compound | Target | IC50 (nM) | Selectivity vs. GlyT2 |

| This compound | GlyT1 | Data to be determined | Data to be determined |

| Sarcosine | GlyT1 | ~10,000 | Low |

| ALX-5407 | GlyT1 | 3 | High |

| SSR504734 | GlyT1 | ~20 | High |

Note: This table is illustrative. Specific quantitative data for the (R)-enantiomer requires experimental determination.

3.2. Mode of Inhibition: A Critical Determinant of In Vivo Efficacy

GlyT1 inhibitors can exhibit different modes of action, which can significantly impact their clinical utility.[6]

-

Competitive Inhibition: The inhibitor directly competes with glycine for the same binding site on the transporter. The efficacy of such an inhibitor can be surmounted by high concentrations of synaptic glycine.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the transporter, preventing glycine transport regardless of the glycine concentration. This mode of inhibition may offer a more consistent therapeutic effect.

Determining the mode of inhibition for this compound is a crucial step in its characterization. This is typically achieved through kinetic studies, such as Lineweaver-Burk plots, in the presence of varying concentrations of both the inhibitor and glycine.

Key Experimental Protocols for Characterization

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount.

4.1. In Vitro Characterization: Glycine Uptake Assay

This assay directly measures the functional inhibition of GlyT1.

Objective: To determine the IC50 value of this compound for GlyT1.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing human GlyT1 (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Assay Procedure: a. Plate the GlyT1-expressing cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at room temperature. c. Initiate the uptake by adding a mixture of [³H]-glycine (as the radiolabeled substrate) and unlabeled glycine to the wells. d. Incubate for a defined period (e.g., 10 minutes) at room temperature. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: a. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro glycine uptake assay.

4.2. In Vivo Evaluation: Microdialysis and Behavioral Models

Objective: To assess the ability of this compound to increase extracellular glycine levels in the brain and to evaluate its efficacy in animal models of schizophrenia.

Methodology:

-

Microdialysis: a. Surgically implant a microdialysis probe into a relevant brain region of a rodent (e.g., the prefrontal cortex or hippocampus). b. Administer this compound systemically (e.g., via oral gavage or intraperitoneal injection). c. Collect dialysate samples at regular intervals and analyze the glycine concentration using HPLC.

-

Behavioral Models: a. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is deficient in schizophrenic patients. b. NMDA Antagonist-Induced Hyperlocomotion: Models the hyperdopaminergic state associated with psychosis. c. Social Interaction Test: Assesses negative symptoms like social withdrawal.

Therapeutic Potential and Future Directions

The unique structural features of this compound position it as a promising scaffold for the development of novel GlyT1 inhibitors. Its rigid conformation may lead to improved selectivity and a more predictable binding mode compared to more flexible molecules.

Future research should focus on:

-

Comprehensive SAR Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

-

In-depth Toxicological Studies: Ensuring a favorable safety profile before any potential clinical development.

Conclusion

This compound represents a compelling chemical entity in the ongoing effort to develop novel therapeutics for CNS disorders. Its potential to modulate the glutamatergic system via GlyT1 inhibition offers a scientifically robust rationale for its further investigation. The experimental frameworks outlined in this guide provide a clear path for elucidating its full biological activity and therapeutic potential. As our understanding of the intricate neurobiology of diseases like schizophrenia evolves, the exploration of unique chemical matter, such as this conformationally restricted amino acid, will be paramount in the development of the next generation of neuropsychiatric drugs.

References

-

Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(5), 1403–1411. [Link]

-

Schulte, U., & Kuhlbrandt, W. (2019). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 8(7), 896–901. [Link]

-

Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(9), 1017–1031. [Link]

-

Nichols, D. E., & Frescas, S. P. (1993). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Journal of medicinal chemistry, 36(15), 2110–2115. [Link]

-

PubChem. 2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid. Retrieved from [Link]

-

Pinard, E., & Sebban, C. (2014). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Chimia, 68(11), 785–789. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS Number: 181227-46-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the non-proteinogenic amino acid, (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, commonly known as D-2-Indanylglycine. With the CAS number 181227-46-3, this chiral compound has emerged as a valuable tool in neuroscience and pharmacology due to its selective antagonistic activity at the glycine receptor. This document delves into its physicochemical properties, mechanism of action, experimental protocols, and commercial availability to support its application in research and drug discovery.

Core Compound Identification and Physicochemical Properties

(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a derivative of glycine, featuring a rigid indane moiety. This structural feature imparts a distinct conformational constraint, which is crucial for its specific interaction with biological targets.

Table 1: Physicochemical Properties of (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

| Property | Value | Source |

| CAS Number | 181227-46-3 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][3] |

| Molecular Weight | 191.23 g/mol | [2][3] |

| IUPAC Name | (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [3] |

| Synonyms | D-2-Indanylglycine, D-β-Indanylglycine | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95-98% | [2][6] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[7][8] Limited solubility in aqueous solutions, which can be enhanced by forming a hydrochloride salt.[9] | |

| XLogP3 | -1.1 | [3] |

Spectral Data Analysis

The structural integrity of (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid can be confirmed through various spectroscopic techniques. Representative spectral data are summarized below.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the indane ring, the methylene protons of the indane scaffold, the methine proton at the chiral center, and the amine and carboxylic acid protons. The exact chemical shifts and coupling constants would be dependent on the solvent used.[10][11]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the carbons of the indane ring, the methylene carbons, the chiral methine carbon, and the carboxyl carbon.[10]

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 192.23.[12]

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations from the primary amine.

-

O-H stretching from the carboxylic acid.

-

C=O stretching from the carboxylic acid.

-

C-H stretching from the aromatic and aliphatic portions of the indane ring.[13]

Mechanism of Action: Selective Glycine Receptor Antagonism

The primary pharmacological activity of (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is its role as a selective antagonist of the glycine receptor (GlyR).[14] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, predominantly in the spinal cord and brainstem.

Glycine Receptor Signaling Pathway

Glycine, the endogenous agonist, binds to the GlyR, causing the channel to open and allowing an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal activity.

As a competitive antagonist, D-2-Indanylglycine binds to the glycine binding site on the GlyR but does not activate the channel. By occupying this site, it prevents glycine from binding and eliciting its inhibitory effect. This leads to a disinhibition of the neuronal circuit, which can be a valuable mechanism to probe in various neurological and pathological models.[9][14]

Caption: Glycine Receptor Signaling and Antagonism by D-2-Indanylglycine.

Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to optimize these protocols for specific experimental conditions and cell or animal models.

Stereoselective Synthesis of (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

The enantioselective synthesis of D-2-Indanylglycine is crucial for its specific biological activity. Several synthetic routes have been developed, often involving a tandem Michael-Michael reaction to construct the indane ring system with high stereocontrol.[15] A general approach may involve the use of chiral catalysts or auxiliaries to direct the stereochemistry at the C2 position.[16][17][18][19]

In Vitro Glycine Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki or IC50) of D-2-Indanylglycine for the glycine receptor. It is adapted from methods used for characterizing glycine receptor antagonists.[5][14]

Materials:

-

HEK293 cells stably expressing the desired glycine receptor subunit (e.g., α1 or α3).[20]

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]Strychnine (a potent glycine receptor antagonist).

-

Non-specific binding control: 1 mM unlabeled glycine.

-

Test compound: (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the glycine receptor.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]Strychnine (at a concentration near its Kd), and varying concentrations of D-2-Indanylglycine.

-

For non-specific binding, add 1 mM unlabeled glycine instead of the test compound.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the D-2-Indanylglycine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Glycine Receptor Competitive Binding Assay.

In Vitro Electrophysiology in Cultured Neurons

This protocol outlines a method to assess the functional antagonism of D-2-Indanylglycine on glycine-evoked currents in cultured neurons.[21]

Materials:

-

Primary neuronal cultures (e.g., spinal cord or hippocampal neurons).

-

Patch-clamp electrophysiology setup.

-

External solution (e.g., Hanks' Balanced Salt Solution).

-

Internal solution for the patch pipette.

-

Glycine stock solution.

-

D-2-Indanylglycine stock solution.

Procedure:

-

Culture primary neurons on coverslips.

-

Place a coverslip with cultured neurons in the recording chamber of the patch-clamp setup and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply a known concentration of glycine to evoke an inward chloride current.

-

After washing out the glycine, co-apply the same concentration of glycine with varying concentrations of D-2-Indanylglycine.

-

Record the amplitude of the glycine-evoked currents in the presence and absence of the antagonist.

-

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked currents.

-

Calculate the percentage of inhibition of the glycine response by D-2-Indanylglycine at each concentration.

-

Construct a concentration-response curve to determine the IC50 value.

-

In Vivo Studies in a Rodent Model

This protocol provides a general framework for evaluating the effects of D-2-Indanylglycine in a rodent model, for example, in a model of neuropathic pain or spasticity.[22][23]

Materials:

-

Rodent model of the disease of interest.

-

D-2-Indanylglycine sterile solution for administration.

-

Vehicle control solution.

-

Appropriate behavioral testing apparatus.

Procedure:

-

Acclimate the animals to the experimental conditions and handling.

-

Induce the disease model in the animals.

-

Administer D-2-Indanylglycine or vehicle via the desired route (e.g., intravenous, intraperitoneal, or intracerebroventricular). The dosage will need to be determined through dose-response studies.[22]

-

At specific time points after administration, assess the animals using relevant behavioral tests (e.g., von Frey test for mechanical allodynia, hot plate test for thermal hyperalgesia, or motor function tests).

-

Data Analysis:

-

Compare the behavioral responses between the D-2-Indanylglycine-treated group and the vehicle-treated group using appropriate statistical analysis.

-

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry place, tightly sealed, and protected from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Suppliers

(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. It is important to verify the purity and enantiomeric excess of the compound from the chosen supplier. Some potential suppliers include, but are not limited to:

Conclusion

(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable pharmacological tool for studying the role of glycine receptors in the central nervous system. Its selective antagonistic properties make it a key compound for investigating neuronal inhibition and for exploring potential therapeutic interventions for a range of neurological disorders. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their studies.

References

-

The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

(2R)-2-[2-(diethylamino)ethylamino]-2-phenyl-acetic acid isoamyl ester - InChI Key. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Stereoselective Synthesis of Indanylglycine. (n.d.). Retrieved January 14, 2026, from [Link]

-

(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-(2,3-dihydro-1H-inden-2-yl)acetic Acid - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid - GlpBio. (n.d.). Retrieved January 14, 2026, from [Link]

-

1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

(2R)-2-[[2-(1H-indol-3-yl)-1,2-dioxoethyl]amino]-3-mercaptopropanoic acid methyl ester. (n.d.). Retrieved January 14, 2026, from [Link]

-

High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Mechanism of gating and partial agonist action in the glycine receptor - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Equilibrium and kinetic study of glycine action on the N-methyl-D-aspartate receptor in cultured mouse brain neurons - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link]

-

Taking The Time To Study Competitive Antagonism - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

CAS#:155239-51-3 | (2S)-Amino(2,3-dihydro-1H-inden-2-yl)acetic acid. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

-

Solubility of drugs in ethanol and dmso - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Glycine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved January 14, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction: application to the formal total synthesis of (+)-minovincine - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Amino-2-(6-hydroxy-1H-indol-3-yl)acetic acid | C10H10N2O3 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (n.d.). Retrieved January 14, 2026, from [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. (n.d.). Retrieved January 14, 2026, from [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. tcnlab.ca [tcnlab.ca]

- 2. benchchem.com [benchchem.com]

- 3. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Glycine [webbook.nist.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. (PDF) Stereoselective Synthesis of Indanylglycine [research.amanote.com]

- 16. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction: application to the formal total synthesis of (+)-minovincine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Equilibrium and kinetic study of glycine action on the N-methyl-D-aspartate receptor in cultured mouse brain neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-Inflammatory Role of Glycine In Reducing Rodent Postoperative Inflammatory Ileus - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Conformationally Constrained Amino Acids: From Rational Design to Advanced Applications

Introduction: The Rationale for Rigidity in Peptide and Drug Design

In the dynamic world of drug discovery and peptide science, the principle of conformational constraint has emerged as a powerful strategy to transform flexible, often transiently active peptides into potent, selective, and metabolically stable therapeutic candidates.[1][2][3] Native peptides, despite their exquisite biological roles, are frequently plagued by proteolytic instability, poor cell permeability, and conformational ambiguity, which collectively hinder their therapeutic development.[4][5] By strategically introducing rigidifying elements into the amino acid backbone or side chains, we can pre-organize the peptide into its bioactive conformation, thereby reducing the entropic penalty of binding to its target and enhancing potency and selectivity.[2][6]

This technical guide provides an in-depth exploration of the core strategies for the synthesis of conformationally constrained amino acids. Moving beyond a mere catalog of methods, this paper delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, from cyclization and steric hindrance to the design of sophisticated secondary structure mimics, all grounded in authoritative chemical principles.

Pillar 1: Cyclization Strategies for Conformational Locking

One of the most effective methods to reduce the conformational freedom of a peptide is through cyclization. This can be achieved by forming a covalent bond between different parts of an amino acid or a peptide chain.

Lactam-Bridged Amino Acids: Inducing Turns and Stabilizing Structures

Lactam bridges are a cornerstone of constrained amino acid synthesis, particularly for mimicking β-turns, which are crucial secondary structures in protein-protein interactions.[4][7] The Freidinger lactam, a classic example, involves the cyclization of a dipeptide unit to enforce a specific turn geometry.

A novel asymmetric approach to functionalizable lactam-constrained α-amino acid building blocks has been developed, which avoids the sacrificing of the side chain during the ring-forming process.[4] This method allows for the generation of lactam monomers that can be readily incorporated into peptide motifs.[4]

Experimental Protocol: Asymmetric Synthesis of a Functionalizable Lactam-Constrained Leucine Analog[4]

This protocol outlines a key sequence in the synthesis of a functionalized lactam-constrained leucine building block.

Step 1: Palladium-Catalyzed Allylation of an Azlactone

-

To a solution of the glutamic acid-based azlactone (1 equivalent) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and an allylating agent (e.g., allyl acetate, 1.2 equivalents).

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

The product, an allylated azlactone, is purified by column chromatography.

-

Causality: The palladium catalyst facilitates the enantioselective allylation of the azlactone, setting the stereochemistry of the future amino acid. The azlactone serves as a chiral glycine equivalent.

Step 2: Ring-Closing Metathesis (RCM)

-

The allylated azlactone (1 equivalent) is dissolved in a degassed solvent (e.g., dichloromethane).

-

A Grubbs catalyst (e.g., Grubbs' second generation, 0.05 equivalents) is added, and the reaction is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the lactam.

-

Causality: RCM is a powerful and versatile reaction for the formation of cyclic structures. The Grubbs catalyst efficiently catalyzes the formation of the lactam ring from the diene precursor.

Step 3: Deprotection and Functionalization

-

The resulting lactam can be subjected to a simple three-step sequence to yield the free amine building block, ready for peptide synthesis.[4] This involves hydrolysis of the azlactone, followed by protection of the resulting amine and carboxylic acid groups with orthogonal protecting groups.

-

The olefin handle introduced during the initial allylation can be further functionalized, for example, through dihydroxylation or ozonolysis, to introduce additional diversity.[4]

-

Causality: This sequence provides a versatile building block with multiple points for diversification, allowing for its incorporation into various peptide sequences and the attachment of reporter groups or other functionalities.

Diagram: Synthesis of Lactam-Constrained Amino Acids

Caption: Workflow for the asymmetric synthesis of functionalizable lactam-constrained amino acids.

Side Chain-to-Side Chain and Head-to-Tail Cyclization

Beyond lactam formation within a single amino acid precursor, cyclization can be introduced at the peptide level.[8] Common strategies include:

-

Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal and C-terminal residues of a linear peptide.[8]

-

Side Chain-to-Side Chain Cyclization: Linking the side chains of two amino acids within a peptide sequence. This often involves the formation of disulfide bonds between two cysteine residues or amide bonds between the side chains of residues like lysine and aspartic acid or glutamic acid.[8][9]

These cyclizations can be performed both in solution and on solid phase, with solid-phase synthesis offering advantages in terms of purification and automation.[10][11]

Pillar 2: Steric Hindrance as a Conformational Tool

Introducing bulky substituents at the α-carbon or on the side chain of an amino acid can severely restrict its conformational freedom. This steric hindrance can be used to favor specific dihedral angles and influence the local secondary structure of a peptide.

α,α-Disubstituted Amino Acids

The replacement of the α-hydrogen with an alkyl group, such as in α-methyl-L-phenylalanine, creates a sterically hindered amino acid that can promote helical conformations and increase resistance to proteolysis.[1]

The synthesis of peptides containing these hindered amino acids can be challenging due to the steric bulk around the amine and carboxyl groups, often requiring specialized coupling reagents and conditions.[12][13]

Experimental Protocol: Coupling of a Sterically Hindered Amino Acid[12]

This protocol describes a general approach to overcoming the challenge of forming peptide bonds with sterically hindered amino acids.

Step 1: Activation of the Carboxyl Group

-

The N-protected sterically hindered amino acid (1 equivalent) is dissolved in a suitable solvent (e.g., DMF).

-

A coupling reagent known for its high reactivity and low racemization potential, such as COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)-uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added (1.1 equivalents) along with a base (e.g., diisopropylethylamine, 2 equivalents).

-

The mixture is stirred for a short period (5-10 minutes) to allow for the formation of the activated ester.

-

Causality: Standard coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered amino acids. More potent activating agents are required to overcome the steric repulsion and facilitate amide bond formation.

Step 2: Coupling with the Amine Component

-

The N-deprotected amino acid or peptide (1 equivalent) is added to the activated ester solution.

-

The reaction is stirred at room temperature until completion, monitored by HPLC.

-

Causality: The pre-activation step ensures that the electrophilicity of the carboxyl carbon is sufficiently high to react with the nucleophilic amine of the incoming amino acid, even in a sterically crowded environment.

Table: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Advantages | Disadvantages |

| DCC/HOBt | Inexpensive | Often low yields with hindered amino acids |

| HBTU/HATU | High coupling efficiency, low racemization | More expensive, can be sensitive to moisture |

| COMU | Very high coupling efficiency, even with N-methylated amino acids | Higher cost |

| PyAOP | Effective for hindered amino acids like Aib | Can be less stable than other reagents |

Pillar 3: Multicomponent Reactions for Rapid Access to Peptidomimetics

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are powerful tools for generating libraries of complex molecules, including conformationally constrained amino acid derivatives.[14]

The Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are particularly valuable in this context.[14][15]

-

Passerini Reaction: A carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acyloxy carboxamide.[14][16][17]

-

Ugi Reaction: An amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to yield an α-acylamino amide.[14][15][18]

These reactions allow for the rapid assembly of peptide-like scaffolds with a high degree of structural diversity. By using bifunctional starting materials, intramolecular Ugi or Passerini reactions can lead to the formation of cyclic, constrained structures.[14]

Diagram: The Ugi Four-Component Reaction

Caption: Schematic of the Ugi four-component reaction for peptidomimetic synthesis.

Pillar 4: Mimicking Secondary Structures

A sophisticated approach to conformational constraint involves the design of non-peptidic scaffolds that mimic the three-dimensional structure of secondary structures like β-turns and α-helices.

β-Turn Mimetics

β-Turns are composed of four amino acid residues and are critical for protein folding and molecular recognition events.[7] Designing small molecules that can replace the i+1 and i+2 residues of a β-turn can effectively nucleate β-sheet formation and stabilize protein structures.[7][19][20]

Various scaffolds have been developed as β-turn mimics, including those based on benzodiazepines, monosaccharides, and constrained lactams.[4][21] A key design consideration is the ability of the scaffold to correctly orient the side chains of the flanking amino acid residues to mimic the natural turn.[19]

Conclusion: The Future of Constrained Amino Acid Synthesis

The synthesis of conformationally constrained amino acids is a dynamic and evolving field that continues to provide powerful tools for medicinal chemistry and drug discovery.[22][] The strategies outlined in this guide, from cyclization and steric hindrance to the use of multicomponent reactions and secondary structure mimetics, represent the current state-of-the-art. As our understanding of molecular recognition and protein structure deepens, we can expect the development of even more sophisticated and effective methods for controlling peptide conformation. The integration of computational design with innovative synthetic chemistry will undoubtedly accelerate the discovery of next-generation peptide-based therapeutics with enhanced potency, selectivity, and drug-like properties.[24]

References

- Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25, 6555–6559.

- Ugi and Passerini MCRs - Peptidomimetics II. (n.d.). SpringerLink.

- Peptide Synthesis for Cyclic Peptides: Methods and Applic

- β-Turn Mimics by Chemical Lig

- Asymmetric synthesis of novel sterically constrained amino acids. (n.d.).

- Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. (2000). PubMed.

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). MDPI.

- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI.

- Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (n.d.). MDPI.

- Cyclic Peptide Synthesis. (n.d.). Bio-Synthesis.

- Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. (n.d.). PMC.

- Methods for the synthesis of cyclic peptides. (2008).

- What Are Cyclic Amino Acids and Their Applic

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC.

- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. (2024). Biosynth.

- Synthesis of a conformationally constrained δ-amino acid building block. (2013). PubMed.

- Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. (n.d.). Journal of the American Chemical Society.

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str

- Evaluating β-turn mimics as β-sheet folding nucle

- Constrained Peptides in Drug Discovery and Development. (n.d.).

- Synthesis of conformationally constrained amino acid and peptide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.

- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph

- What is Solid-phase Peptide Synthesis? (2025). Powder Systems.

- Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011). BioSpace.

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (1987). Semantic Scholar.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

- Peptide synthesis. (n.d.). Wikipedia.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).

- Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.

- The Passerini and Ugi reactions. (n.d.).

- Synthesis of conformationally constrained tricyclic beta-lactam enantiomers through Ugi four-center three-component reactions of a monoterpene-based beta-amino acid. (2010). PubMed.

- Ugi Four-Component Reactions Using Altern

- Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elabor

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]

- 9. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 10. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]

- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of conformationally constrained tricyclic beta-lactam enantiomers through Ugi four-center three-component reactions of a monoterpene-based beta-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. escholarship.org [escholarship.org]

- 22. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 24. mdpi.com [mdpi.com]

A Technical Guide to the Stereoselective Synthesis of (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Introduction

(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a conformationally constrained non-proteinogenic α-amino acid. Its rigid indane scaffold makes it a valuable building block in medicinal chemistry for the design of peptidomimetics and pharmacologically active molecules with enhanced metabolic stability and binding affinity. The precise stereochemical control to obtain the (R)-enantiomer is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. This guide provides an in-depth exploration of scientifically robust methodologies for the stereoselective synthesis of this target molecule, tailored for researchers, scientists, and professionals in drug development.

Two principal strategies will be detailed: a catalytic asymmetric Strecker synthesis and a chemoenzymatic approach involving kinetic resolution. Each section will elucidate the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices.

Strategy 1: Catalytic Asymmetric Strecker Synthesis

The asymmetric Strecker reaction is a powerful and versatile method for the synthesis of chiral α-amino acids.[1] This approach involves the enantioselective addition of a cyanide source to a prochiral ketimine, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of this compound, a three-component reaction can be envisioned, starting from 2-indanone.

The key to achieving high enantioselectivity lies in the use of a chiral catalyst. Chiral thiourea derivatives have emerged as highly effective organocatalysts for this transformation, capable of activating the imine and delivering the cyanide nucleophile in a stereocontrolled manner.[2][3]

Synthetic Workflow

The proposed synthetic route involves three main stages:

-

In situ formation of N-benzhydryl ketimine: 2-Indanone is reacted with benzhydrylamine to form the corresponding ketimine. The bulky benzhydryl group can enhance the stereoselectivity of the subsequent cyanation step.

-

Enantioselective cyanation: A chiral thiourea catalyst is employed to mediate the addition of trimethylsilyl cyanide (TMSCN) to the ketimine, yielding the protected (R)-α-aminonitrile with high enantiomeric excess.

-

Hydrolysis: The aminonitrile is then subjected to acidic hydrolysis to convert the nitrile group into a carboxylic acid and cleave the benzhydryl protecting group, affording the final (R)-amino acid.

Experimental Protocol

Step 1 & 2: In situ Ketimine Formation and Enantioselective Cyanation

-

Materials:

-

2-Indanone (1.0 equiv)

-

Benzhydrylamine (1.1 equiv)

-

Chiral Thiourea Catalyst (e.g., a derivative of (1R,2R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine) (0.05 - 0.1 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

-

Toluene (anhydrous)

-

Molecular sieves (4 Å)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-indanone, benzhydrylamine, and anhydrous toluene.

-

Add activated 4 Å molecular sieves to the mixture to facilitate the removal of water generated during imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the chiral thiourea catalyst to the reaction mixture and stir for an additional 15 minutes.

-

Cool the reaction mixture to the optimized temperature (typically between -20 °C and 0 °C).

-

Slowly add TMSCN to the cooled mixture via syringe over 30 minutes.

-

Stir the reaction at this temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude (R)-N-benzhydryl-α-aminonitrile can be purified by column chromatography on silica gel.

-

Step 3: Hydrolysis of the α-Aminonitrile

-

Materials:

-

(R)-N-Benzhydryl-α-aminonitrile (1.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

1,4-Dioxane

-

-

Procedure:

-

Dissolve the purified (R)-N-benzhydryl-α-aminonitrile in a mixture of 1,4-dioxane and concentrated HCl.

-